molecular formula C14H22O B13439450 2,4-Di-tert-butylphenol-d19 (Major)

2,4-Di-tert-butylphenol-d19 (Major)

Cat. No.: B13439450
M. Wt: 225.44 g/mol
InChI Key: ICKWICRCANNIBI-ZNMCCVASSA-N
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Description

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is a deuterated derivative of a phenolic compound. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium atoms replace the hydrogen atoms in the methyl and ethyl groups, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol typically involves the deuteration of the corresponding non-deuterated phenol. The process begins with the preparation of the starting material, which is 4,6-di-tert-butylphenol. This compound is then subjected to a deuteration reaction using deuterium gas (D2) or deuterated reagents such as deuterated methyl iodide (CD3I) and deuterated ethyl iodide (C2D5I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and deuterated reagents. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol involves the interaction of its phenolic group with molecular targets. The deuterium atoms enhance the stability of the compound and reduce the rate of metabolic degradation. This makes it an ideal candidate for use in NMR spectroscopy and other analytical techniques. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable for applications in NMR spectroscopy and other analytical techniques where deuterium labeling is essential .

Biological Activity

2,4-Di-tert-butylphenol (2,4-DTBP) is a significant compound known for its diverse biological activities. This article focuses on the biological activity of 2,4-DTBP, particularly its antimicrobial properties, effects on quorum sensing, and potential applications in pest control and cancer therapy.

2,4-DTBP is a phenolic compound produced by various organisms, including bacteria, fungi, and plants. It is recognized for its cytotoxicity and has been identified in at least 169 species across multiple taxonomic groups. Its structural formula can be represented as follows:

C14H22O\text{C}_{14}\text{H}_{22}\text{O}

This compound is often a major component of essential oils and exhibits potent toxicity against a wide range of organisms, including the producers themselves .

Research indicates that 2,4-DTBP possesses significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens through multiple mechanisms:

  • Quorum Sensing Inhibition : 2,4-DTBP disrupts the quorum sensing (QS) mechanisms in bacteria such as Pseudomonas aeruginosa, leading to reduced virulence factor production and biofilm formation. This was demonstrated in studies where treatment with 2,4-DTBP resulted in a significant decrease in the expression of QS-related genes (lasI, lasR, rhlI, rhlR) .
  • Synergistic Effects : In combination with conventional antibiotics like ampicillin, 2,4-DTBP enhances bactericidal activity against resistant strains of P. aeruginosa .

Case Studies

  • Inhibition of Violacein Production : A study used violacein production assays to demonstrate that 2,4-DTBP effectively reduces violacein pigment production in Chromobacterium violaceum, a model organism for studying QS .
  • Biofilm Formation : The microtiter plate biofilm assay showed that 2,4-DTBP significantly inhibits biofilm formation by P. aeruginosa. The biofilms were quantified using crystal violet staining, confirming the compound's effectiveness in disrupting biofilm integrity .

Insect Pest Control

Recent research has identified 2,4-DTBP as a novel agonist for insect odorant receptors. It interacts specifically with the Orco subunit of these receptors, suggesting potential use as an environmentally friendly pest control agent that targets insect populations without affecting non-target species .

Anticancer Properties

The cytotoxic effects of 2,4-DTBP extend to cancer cells. Studies indicate that it can induce apoptosis in various cancer cell lines through oxidative stress mechanisms and modulation of signaling pathways involved in cell proliferation and survival .

Bioactivity Summary Table

Activity Effect Mechanism
AntimicrobialInhibits growth of bacteriaDisruption of quorum sensing; synergistic effects with antibiotics
AntifungalReduces fungal growthCytotoxic effects on fungal cells
AnticancerInduces apoptosis in cancer cellsModulation of oxidative stress and signaling pathways
Pest ControlTargets insect odorant receptorsSpecific binding to Orco subunit

Properties

Molecular Formula

C14H22O

Molecular Weight

225.44 g/mol

IUPAC Name

2-deuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol

InChI

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D

InChI Key

ICKWICRCANNIBI-ZNMCCVASSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C

Origin of Product

United States

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